molecular formula C3H6NNaO2 B094852 Sodium beta-alaninate CAS No. 16690-93-0

Sodium beta-alaninate

Cat. No.: B094852
CAS No.: 16690-93-0
M. Wt: 111.08 g/mol
InChI Key: QKJPFZCCZMBRFB-UHFFFAOYSA-M
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Description

Sodium beta-alaninate is a chemical compound derived from beta-alanine, an amino acid. It is known for its role in various biochemical processes and its potential applications in different fields such as chemistry, biology, and medicine. The compound is characterized by the presence of a sodium ion bonded to the beta-alanine molecule, which enhances its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium beta-alaninate can be synthesized through the reaction of beta-alanine with sodium hydroxide or sodium carbonate in an aqueous solution. The reaction typically occurs at temperatures ranging from 60 to 80 degrees Celsius. The process involves the neutralization of beta-alanine with the sodium base, resulting in the formation of this compound and water.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction is carried out in large reactors with controlled temperature and pH conditions to ensure high yield and purity. The product is then purified through crystallization or other separation techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: Sodium beta-alaninate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form beta-alanine and sodium oxide.

    Reduction: It can be reduced under specific conditions to yield different derivatives.

    Substitution: It can participate in substitution reactions where the sodium ion is replaced by other cations.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various metal salts can be used to replace the sodium ion.

Major Products:

    Oxidation: Beta-alanine and sodium oxide.

    Reduction: Derivatives of beta-alanine.

    Substitution: Compounds with different cations replacing sodium.

Scientific Research Applications

Sodium beta-alaninate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: It plays a role in studying amino acid metabolism and related biochemical pathways.

    Medicine: It is investigated for its potential therapeutic effects and as a precursor for drug synthesis.

    Industry: It is used in the production of various chemicals and as an additive in different industrial processes.

Mechanism of Action

The mechanism of action of sodium beta-alaninate involves its interaction with various molecular targets and pathways. It can act as a precursor for the synthesis of other compounds, participate in metabolic pathways, and influence biochemical reactions. The sodium ion enhances its solubility and reactivity, making it more effective in these processes.

Comparison with Similar Compounds

    Beta-Alanine: The parent compound of sodium beta-alaninate, known for its role in muscle endurance and performance.

    Sodium Alaninate: Another sodium salt of an amino acid, used in different biochemical applications.

Uniqueness: this compound is unique due to its specific structure and properties, which make it more soluble and reactive compared to its parent compound, beta-alanine. This enhances its effectiveness in various applications, particularly in scientific research and industrial processes.

By understanding the detailed aspects of this compound, researchers and industry professionals can better utilize its properties for various applications

Properties

IUPAC Name

sodium;3-aminopropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO2.Na/c4-2-1-3(5)6;/h1-2,4H2,(H,5,6);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKJPFZCCZMBRFB-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

107-95-9 (Parent)
Record name beta-Alanine, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID00884928
Record name .beta.-Alanine, sodium salt (1:1)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16690-93-0, 61791-60-4
Record name beta-Alanine, sodium salt (1:1)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016690930
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Alanine, N-coco alkyl derivs., monosodium salt
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061791604
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name .beta.-Alanine, sodium salt (1:1)
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name .beta.-Alanine, sodium salt (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00884928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Sodium β-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.016
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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